tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
Description
tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate is a fluorinated bicyclic carbamate derivative. Its structure features a 3-azabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) carbamate group at the 6-position and a fluorine atom at the 1-position. The stereochemistry (1S,5S,6S) is critical for its physicochemical and biological properties. Fluorination often enhances metabolic stability and binding affinity in drug candidates due to fluorine’s electronegativity and small atomic radius.
Properties
IUPAC Name |
tert-butyl N-[(1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O2/c1-9(2,3)15-8(14)13-7-6-4-12-5-10(6,7)11/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVVBSAXOGNIX-MHYGZLNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1(CNC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H]2[C@@]1(CNC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via [3+2] Cycloaddition
Fluorination Strategies
Introducing fluorine at the C1 position demands precision to maintain stereochemical integrity. Three approaches emerge:
Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® or N-fluoropyridinium salts enable direct C–H fluorination. However, the bicyclic scaffold’s rigidity complicates regioselectivity. In fluorocyclopropane syntheses, HF activation systems paired with alkenes achieve hydrofluorination, albeit with limited stereocontrol.
Nucleophilic Fluoride Displacement
The Finkelstein reaction (halide-fluoride exchange) using KF or CsF is viable for secondary or tertiary alkyl halides. For example, tert-Butyl (1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylcarbamate was synthesized via CsF-mediated displacement of a bromo intermediate. Crown ethers (e.g., 18-crown-6) enhance fluoride reactivity in nonpolar solvents, improving yields to 65–70%.
Deoxyfluorination
Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) convert alcohols to fluorides. In fluorocyclopropane-containing proline analogues, 2-fluoroallyl intermediates were generated via azide-fluoride exchange, achieving 85% conversion. Applied to the bicyclic core, this method could install fluorine post-cyclization.
Carbamate Protection and Stereochemical Control
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). Stereochemical outcomes depend on:
Chiral Auxiliaries
Using (1S,5S,6S)-configured intermediates ensures retention of stereochemistry. For example, tert-butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate was resolved via fractional crystallization, achieving >97% ee.
Synthetic Routes and Comparative Analysis
Table 1. Comparison of Synthetic Methods for tert-Butyl ((1S,5S,6S)-1-Fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
| Method | Key Steps | Reagents/Conditions | Yield (%) | Stereoselectivity (dr) |
|---|---|---|---|---|
| Photochemical [3+2] | Diazo-alkene cycloaddition | UV light, CF₂H(CH₃)CHN₂ | 58 | 3:1 |
| Acetal Cyclization | Cyanide-assisted ring closure | LiAlH₄, HCl hydrolysis | 45 | 2:1 |
| Finkelstein Displacement | Halide-fluoride exchange | CsF, 18-crown-6, DMF | 72 | >20:1 |
| Deoxyfluorination | Alcohol to fluoride conversion | DAST, CH₂Cl₂, −20°C | 68 | 5:1 |
Chemical Reactions Analysis
Types of Reactions: The compound "tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" can undergo various reactions:
Oxidation: : Under appropriate conditions, the compound might undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can modify specific functional groups within the molecule, potentially altering its biological activity.
Substitution: : The fluoro group might be involved in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield fluoro-substituted ketones or alcohols, while reduction might yield partially deprotected carbamates or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Research
The compound's structural similarity to known neurotransmitters positions it as a candidate for studying neurological pathways. Its bicyclic structure may facilitate interactions with receptor sites, potentially leading to the development of novel therapeutic agents for conditions such as Alzheimer's disease and other neurodegenerative disorders.
2. Antinociceptive Activity
Preliminary studies indicate that tert-butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate exhibits antinociceptive properties. This suggests its potential use in pain management therapies, particularly in developing non-opioid analgesics that target specific pain pathways without the side effects associated with traditional pain medications.
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays, particularly targeting acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission, and inhibiting AChE can enhance cholinergic signaling, making it a focus for developing treatments for cognitive disorders.
2. Drug Delivery Systems
Due to its favorable solubility and stability profile, this compound is being investigated as a component in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery to specific tissues.
Synthetic Methodologies
1. Asymmetric Synthesis
The compound serves as a chiral building block in asymmetric synthesis processes. Its unique stereochemistry allows chemists to produce enantiomerically pure compounds efficiently, which is crucial in pharmaceutical development where the activity of drug enantiomers can differ significantly.
2. Reaction Mechanisms
Research into the reaction mechanisms involving this carbamate has provided insights into nucleophilic substitutions and cyclization reactions. Understanding these mechanisms is essential for optimizing synthetic routes in organic chemistry.
Case Studies
Mechanism of Action
Molecular Targets: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity by forming strong interactions with target sites.
Pathways Involved: The pathways involved might include inhibition of enzyme activity through covalent or non-covalent interactions, affecting key metabolic processes or signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
The following table highlights key structural analogs and their differences:
Key Observations :
- Fluorine vs. Hydrogen/Amino: The target compound’s fluorine atom likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs like CAS 134677-60-4 .
- Carbamate vs. Carboxylate : Boc carbamates (e.g., target compound) offer superior stability under basic conditions compared to carboxylates (), which may hydrolyze more readily .
- Functional Group Flexibility: Analogs with formyl (CAS 419572-19-3) or amino groups (CAS 1212063-26-7) serve as intermediates for further modifications, whereas the target compound’s fluorine is a terminal modification .
Stereochemical Variants
Stereochemistry profoundly impacts biological activity:
Physicochemical Properties
- Lipophilicity: The target compound’s fluorine increases logP compared to hydroxyl- or amino-substituted analogs (e.g., CAS 134575-13-6 in ), improving blood-brain barrier penetration .
- Solubility: Non-fluorinated carbamates (e.g., CAS 134677-60-4) may exhibit higher aqueous solubility due to reduced hydrophobicity .
Biological Activity
tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate (CAS No. 2165528-01-6) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological properties, including pharmacological effects, toxicity profiles, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 216.25 g/mol. The structural features include a tert-butyl group and a fluorinated bicyclic amine, which contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Anticholinergic Activity : Compounds with similar structures have been noted for their ability to interact with cholinergic receptors, potentially acting as antagonists which can influence neurotransmission in the central nervous system.
- CNS Effects : Some studies suggest that bicyclic amines can exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.
Toxicity Profile
The toxicity of this compound has been assessed in several studies:
- Acute Toxicity : It is classified as harmful if swallowed (H302) and may cause skin sensitization (H317) .
- Irritation Potential : The compound is reported to cause skin irritation and serious eye irritation .
Study 1: Neuropharmacological Assessment
A study evaluated the neuropharmacological effects of related bicyclic compounds in animal models. Results indicated significant alterations in behavior consistent with anticholinergic effects, suggesting potential applications in treating conditions like overactive bladder or motion sickness.
Study 2: Safety Evaluation
In a safety assessment conducted on similar compounds, researchers found that while the acute toxicity was moderate, the compound showed promising results in terms of safety margins when administered at therapeutic doses.
Data Table: Summary of Biological Activities
Q & A
Q. Example Workflow :
Perform fluorination under Ar with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as catalyst.
Purify via silica chromatography (hexane:EtOAc).
Validate ee using a Chiralpak IA column (HPLC, 90:10 hexane:IPA) .
Basic: What purification techniques are effective for this compound?
Methodological Answer:
Q. Data from Evidence :
- Silica chromatography achieves >95% purity for Boc-protected intermediates .
- Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN) resolves polar impurities in final products .
Advanced: How does stereochemistry at the 1,5,6-positions impact biological activity?
Methodological Answer:
The (1S,5S,6S) configuration influences target binding (e.g., enzyme inhibition). Key strategies:
SAR Studies : Compare activity of stereoisomers in vitro (e.g., IC₅₀ assays for kinase inhibition).
Molecular Docking : Model interactions with active sites (e.g., hydrogen bonding with fluoro group at 1S position) .
In Vivo Testing : Assess brain penetration (B/B ratio >4) and oral bioavailability (>30%) in rodent models .
Q. Case Study :
- The (1S,5S,6S) isomer showed 10-fold higher potency at SERT vs. (1R,5S,6S) in triple reuptake inhibitor assays .
Basic: What analytical methods validate structure and purity?
Methodological Answer:
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.42–3.33 (m, 4H, bicyclic CH₂), δ 1.41 (s, 9H, Boc) | |
| HRMS (ESI) | [M+H]⁺ = 387.0891 (calc.), 387.0886 (obs.) |
Advanced: How to resolve contradictory SAR data in analogues?
Methodological Answer:
Contradictions arise from off-target effects or conformational flexibility. Mitigation steps:
Proteome-Wide Profiling : Use thermal shift assays or affinity pulldown to identify off-targets .
Conformational Analysis : Perform DFT calculations or X-ray crystallography to compare bioactive vs. inactive conformers .
Metabolite Screening : Identify unstable intermediates via LC-MS/MS (e.g., de-fluorination in microsomes) .
Q. Case Study :
Basic: What are the stability considerations for this compound?
Methodological Answer:
- Hydrolysis : The Boc group is labile under acidic conditions (e.g., TFA in DCM removes it in 1h ).
- Light Sensitivity : Store at –20°C in amber vials to prevent fluorodecomposition.
- Moisture : Use molecular sieves in DMF or DMSO solutions to avoid carbamate degradation.
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
